6-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide
Description
6-Methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure comprises a 1H-indole-2-carboxamide core substituted with a methoxy group at the 6-position and a 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl chain at the amide nitrogen.
Properties
IUPAC Name |
6-methoxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-16-6-5-15-12-18(23-17(15)13-16)20(25)22-9-3-10-24-11-7-14-4-2-8-21-19(14)24/h2,4-8,11-13,23H,3,9-10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRBWSUWXFSJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCCN3C=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-bromo-5-iodopyridine.
Attachment of the propyl linker:
Formation of the indole moiety: The indole ring can be synthesized through various methods, including Fischer indole synthesis.
Coupling of the indole and pyrrolo[2,3-b]pyridine units: This step involves the formation of the final compound through amide bond formation, typically using coupling reagents such as EDCI or HATU.
Chemical Reactions Analysis
6-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide involves its interaction with FGFRs. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity. This inhibition prevents the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are involved in cell proliferation, migration, and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
Table 1: Structural Comparison of Selected Analogues
Functional and Pharmacological Insights
Heterocyclic Core Modifications
- Indole vs. Pyrrole/Pyrimidine Cores: The target compound’s indole core provides a rigid, planar structure conducive to π-π stacking interactions, similar to pyrrole-2-carboxamide derivatives .
- Substituent Effects: The 6-methoxy group in the target compound may enhance membrane permeability compared to the chloro substituent in , which could increase target affinity but reduce bioavailability.
Linker Chain Variations
- The 3-(pyrrolopyridinyl)propyl chain in the target compound provides a longer, flexible linker compared to the ethyl or methoxypropyl chains in and . Extended linkers may improve conformational adaptability for receptor binding but could introduce entropic penalties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step protocols, including palladium-catalyzed cross-coupling reactions (e.g., allylation or alkynylation) and carboxamide formation. For example, indole and pyrrolopyridine precursors are coupled via alkyl linkers under inert conditions. Key intermediates are purified using column chromatography (SiO₂, DCM/EtOAc gradients) and characterized via H NMR (400 MHz, DMSO-d₆ or CD₃OD) and LCMS to confirm structural integrity and purity (>95%) .
- Critical Parameters : Reaction time (e.g., 20 hours for carboxamide coupling), temperature (0°C to reflux), and stoichiometric ratios (1.0–1.8 equiv of reagents) significantly impact yields .
Q. Which structural motifs in this compound are critical for its biological activity?
- Methodology : The indole-2-carboxamide core and pyrrolo[2,3-b]pyridine moiety are essential for target engagement. Modifications to the methoxy group (position 6) or propyl linker length alter solubility and binding affinity. Competitive binding assays (e.g., fluorescence polarization) and molecular docking studies are used to validate interactions with enzymes or receptors .
- Data Interpretation : Bioactivity losses in analogs lacking the methoxy group suggest its role in hydrophobic interactions with target pockets .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while maintaining purity?
- Methodology :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos to enhance coupling efficiency .
- Solvent Systems : Compare DMF, THF, and toluene for solubility and reaction kinetics.
- Workflow : Implement telescoped synthesis (avoiding intermediate isolation) and inline HPLC monitoring to reduce purification steps .
Q. How do structural modifications influence the compound’s pharmacokinetic (PK) profile?
- Methodology :
- Analog Design : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the pyrrolopyridine ring to enhance metabolic stability.
- Assays : Conduct microsomal stability tests (human/rat liver microsomes) and plasma protein binding (equilibrium dialysis) .
Q. How can discrepancies in spectral data (e.g., H NMR shifts) between batches be resolved?
- Methodology :
- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm proton assignments and HRMS for exact mass confirmation.
- Impurity Profiling : Compare LCMS traces with spiked standards to identify byproducts (e.g., dealkylated intermediates) .
- Example : A batch with δ 11.55 ppm (DMSO-d₆) for indole NH showed a minor impurity at δ 11.60 ppm, resolved via recrystallization from MeOH/H₂O .
Q. What strategies are effective for identifying the compound’s molecular targets in complex biological systems?
- Methodology :
- Chemical Proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding partners in cell lysates .
- Kinase Profiling : Screen against panels of 400+ kinases (e.g., Eurofins KinaseProfiler™) to pinpoint inhibitory activity .
- Challenge : Off-target effects due to the compound’s promiscuous binding to ATP pockets. Mitigate via ATP-competitive assays with varying concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
